Isotopic and Chemical Purity Comparison
Norgestimate-d3 provides a +3 Da mass shift relative to unlabeled norgestimate (m/z 369.5 → m/z 372.5) . This mass increment is sufficient to fully resolve the IS from the analyte's [M+H]+ ion cluster in the MS1 spectrum, eliminating any cross-talk or isotopic contribution from the unlabeled drug to the IS channel. In comparison, a deuterated analog with only one or two deuterium atoms (e.g., norgestimate-d1 or -d2) risks overlap with the analyte's natural abundance M+1 or M+2 isotopic peaks, which can be significant for a C23H31NO3 molecule. This unambiguous mass resolution is a prerequisite for achieving the low limits of quantification required in bioanalytical assays [1].
| Evidence Dimension | Mass spectrometric resolution (m/z shift for [M+H]+) |
|---|---|
| Target Compound Data | m/z 372.5 (monoisotopic peak) |
| Comparator Or Baseline | Unlabeled Norgestimate: m/z 369.5 (monoisotopic peak) |
| Quantified Difference | +3 Da shift |
| Conditions | Theoretical calculation based on molecular formula C23H28D3NO3 vs C23H31NO3 |
Why This Matters
This mass shift ensures that the internal standard channel is free of interference from the analyte's natural isotopic distribution, which is critical for achieving accurate quantitation at low ng/mL concentrations in complex biological matrices.
- [1] MtoZ Biolabs. (2025). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? View Source
